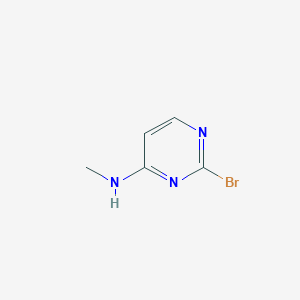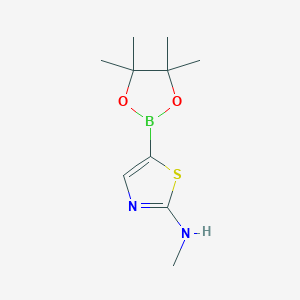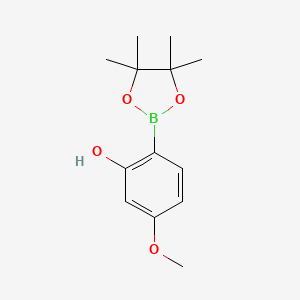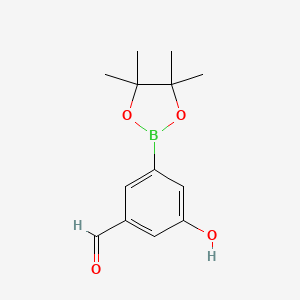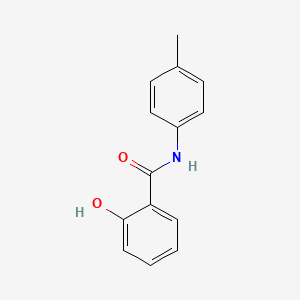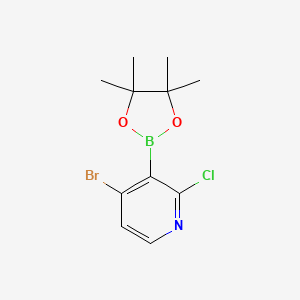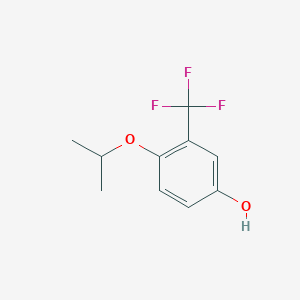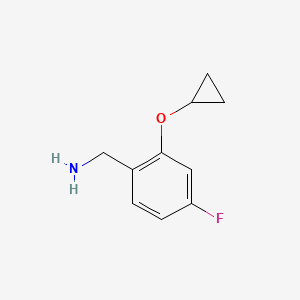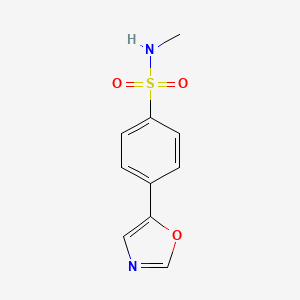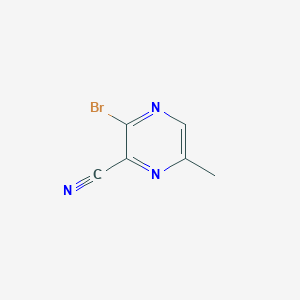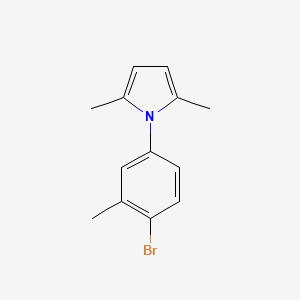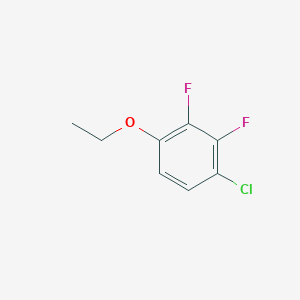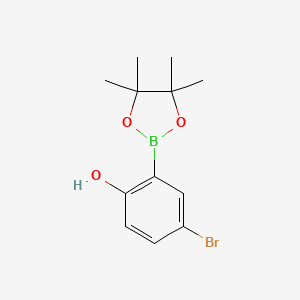
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 4-Bromo-2-tetramethyl-1,3,2-dioxaborolane-2-ylphenol, is a boron-containing chemical compound that has been studied extensively in scientific research due to its unique properties. The chemical structure of this compound consists of a phenolic ring with a bromine atom attached to the 4-position of the ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the 2-position of the ring. 4-Bromo-2-tetramethyl-1,3,2-dioxaborolane-2-ylphenol has been studied for a variety of applications, including its use as a catalyst for organic synthesis, a reagent for the preparation of boron-containing compounds, and its potential as a therapeutic agent.
科学的研究の応用
Organic Synthesis
This compound is used as an intermediate in organic synthesis . It can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It is used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process is crucial in the synthesis of various organic compounds.
Drug Application Research
In drug application research, boric acid compounds like this are usually used as enzyme inhibitors or specific ligand drugs . They have potential applications in treating tumors and microbial infections.
Anticancer Drugs
Boric acid compounds, including this one, can also be used in the development of anticancer drugs . They have shown promise in inhibiting the growth of cancer cells.
Cholinergic Drugs
This compound is an important intermediate for the synthesis of cholinergic drugs . These drugs can treat gastrointestinal diseases.
Enzyme Inhibitors
As mentioned earlier, this compound can act as an enzyme inhibitor . Enzyme inhibitors have a wide range of applications in biological and medical research.
作用機序
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .
Mode of Action
Boronic acids and their esters are known to interact with proteins and enzymes, often inhibiting their function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily.
Biochemical Pathways
Boronic acids and their derivatives are often involved in the suzuki-miyaura cross-coupling reaction, a powerful tool in organic synthesis . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Pharmacokinetics
The properties of boronic acids and their derivatives can vary widely depending on their structure . The presence of the bromine atom and the boronic ester group in this compound could potentially affect its solubility, stability, and bioavailability.
Result of Action
As a boronic acid derivative, it may be involved in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity and stability of boronic acids and their derivatives . .
特性
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKEBQWEBMFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

